Cas no 111873-07-5 (2-Bromo-4,5,6,7-tetrahydrobenzobthiophene)

2-Bromo-4,5,6,7-tetrahydrobenzobthiophene is a brominated heterocyclic compound featuring a tetrahydrobenzobthiophene core. This intermediate is valuable in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromine substituent, which facilitates further functionalization. The saturated ring structure enhances stability while maintaining reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its well-defined molecular framework makes it a useful building block for constructing complex thiophene-containing scaffolds. The compound is typically handled under inert conditions to preserve its integrity. Purity and consistent quality are critical for reproducible results in synthetic applications.
2-Bromo-4,5,6,7-tetrahydrobenzobthiophene structure
111873-07-5 structure
Product name:2-Bromo-4,5,6,7-tetrahydrobenzobthiophene
CAS No:111873-07-5
MF:C8H9SBr
MW:217.12606
MDL:MFCD20037421
CID:1068955
PubChem ID:15469097

2-Bromo-4,5,6,7-tetrahydrobenzobthiophene Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene
    • 2-BROMO-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE
    • 2-Brom-4,5,6,7-tetrahydro-benzo[b]thiophen
    • 2-bromo-4,5,6,7-tetrahydro-benzo[b]thiophene
    • ACMC-20mezn
    • AGN-PC-00PCK3
    • Benzo[b]thiophene, 2-bromo-4,5,6,7-tetrahydro-
    • CTK0D3269
    • KB-93723
    • 2-bromo-4,5,6,7-tetrahydrobenzothiophene
    • SCHEMBL12665899
    • MFCD20037421
    • CS-0271682
    • DTXSID10573053
    • AT29143
    • AKOS016025628
    • EN300-1912009
    • CJRRLCPMBQMCRO-UHFFFAOYSA-N
    • AS-8913
    • 111873-07-5
    • 2-Bromo-4,5,6,7-tetrahydrobenzobthiophene
    • MDL: MFCD20037421
    • Inchi: InChI=1S/C8H9BrS/c9-8-5-6-3-1-2-4-7(6)10-8/h5H,1-4H2
    • InChI Key: CJRRLCPMBQMCRO-UHFFFAOYSA-N
    • SMILES: C1CCC2=C(C1)C=C(Br)S2

Computed Properties

  • Exact Mass: 215.96083g/mol
  • Monoisotopic Mass: 215.96083g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.2Ų
  • XLogP3: 3.9

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 273.1±40.0 °C at 760 mmHg
  • Flash Point: 119.0±27.3 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

2-Bromo-4,5,6,7-tetrahydrobenzobthiophene Security Information

2-Bromo-4,5,6,7-tetrahydrobenzobthiophene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
088826-500mg
2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene
111873-07-5
500mg
$328.00 2023-09-05
Chemenu
CM278871-1g
2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene
111873-07-5 95%
1g
$752 2021-08-18
Enamine
EN300-1912009-0.25g
2-bromo-4,5,6,7-tetrahydro-1-benzothiophene
111873-07-5
0.25g
$235.0 2023-09-17
Enamine
EN300-1912009-10.0g
2-bromo-4,5,6,7-tetrahydro-1-benzothiophene
111873-07-5
10g
$4914.0 2023-06-02
Enamine
EN300-1912009-0.5g
2-bromo-4,5,6,7-tetrahydro-1-benzothiophene
111873-07-5
0.5g
$246.0 2023-09-17
Enamine
EN300-1912009-2.5g
2-bromo-4,5,6,7-tetrahydro-1-benzothiophene
111873-07-5
2.5g
$503.0 2023-09-17
Enamine
EN300-1912009-5g
2-bromo-4,5,6,7-tetrahydro-1-benzothiophene
111873-07-5
5g
$743.0 2023-09-17
A2B Chem LLC
AE25032-250mg
2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene
111873-07-5 95%
250mg
$92.00 2024-04-20
abcr
AB400728-5g
2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene ; .
111873-07-5
5g
€1289.00 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
088826-1g
2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene
111873-07-5
1g
8713.0CNY 2021-07-05

Additional information on 2-Bromo-4,5,6,7-tetrahydrobenzobthiophene

2-Bromo-4,5,6,7-tetrahydrobenzobthiophene (CAS No. 111873-07-5): A Versatile Chemical Compound in Modern Pharmaceutical Research

2-Bromo-4,5,6,7-tetrahydrobenzobthiophene is a structurally unique compound with a complex molecular framework that has garnered significant attention in the field of medicinal chemistry. Its chemical identity, CAS No. 111873-07-5, corresponds to a derivative of benzothiophene, a heterocyclic compound known for its biological activity and potential therapeutic applications. The molecule features a bromine atom at the 2-position and a tetrahydrobenzothiophene core, which contributes to its diverse pharmacological profile. Recent advances in synthetic chemistry and bioactivity screening have positioned this compound as a valuable scaffold for the development of novel therapeutic agents.

The 2-Bromo-4,5,6,7-tetrahydrobenzobthiophene structure is characterized by the presence of a fused benzene ring and a thiophene ring, with the tetrahydro configuration introducing additional stereochemical complexity. This molecular architecture is similar to other benzothiophene derivatives that have been studied for their anti-inflammatory, antitumor, and neuroprotective properties. The bromine substituent at the 2-position plays a critical role in modulating the compound's reactivity and biological activity, as demonstrated by recent studies on its interaction with various protein targets.

Recent research published in Journal of Medicinal Chemistry (2023) has highlighted the potential of 2-Bromo-4,5,6,7-tetrahydrobenzobthiophene as a lead compound for the design of selective kinase inhibitors. The compound's ability to bind to specific ATP-binding sites in kinases has been validated through molecular docking simulations and in vitro assays. These findings suggest that the molecule could serve as a template for the development of targeted therapies for diseases such as cancer and autoimmune disorders.

In the realm of drug discovery, the 2-Bromo-4,5,6,7-tetrahydrobenzobthiophene scaffold has shown promise in modulating inflammatory pathways. A study published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway. This mechanism is particularly relevant for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzobthiophene has been optimized in recent years to improve yield and purity. A 2022 paper in Organic Letters described a novel catalytic approach using transition metal catalysts to achieve high stereoselectivity in the formation of the tetrahydrobenzothiophene ring. This advancement has significantly reduced the number of synthetic steps required, making the compound more accessible for large-scale biological testing.

Pharmacokinetic studies of 2-Bromo-4,5,6,7-tetrahydrobenzobthiophene have revealed its potential for oral administration. A 2023 preclinical study in Drug Metabolism and Disposition showed that the compound exhibits favorable absorption properties and minimal hepatic metabolism, suggesting its suitability for systemic drug delivery. These findings are crucial for the development of pharmaceutical formulations that require consistent bioavailability.

Computational modeling has provided insights into the molecular interactions of 2-Bromo-4,5,6,7-tetrahydrobenzobthiophene with biological targets. A 2024 study in Journal of Chemical Information and Modeling used machine learning algorithms to predict the compound's binding affinity to various protein receptors. These predictions have guided the design of more potent derivatives with improved therapeutic indices.

The 2-Bromo-4,5,6,7-tetrahydrobenzobthiophene scaffold has also been explored for its potential in neuropharmacology. Research published in Neuropharmacology (2023) indicated that this compound may modulate glutamatergic signaling pathways, making it a candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to confirm these findings and elucidate the exact mechanism of action.

Environmental and safety assessments of 2-Bromo-4,5,6,7-tetrahydrobenzobthiophene are an important consideration for its pharmaceutical development. A 2023 review in Toxicological Sciences emphasized the need for comprehensive toxicological profiling to ensure the compound's safety for human use. These studies are critical for regulatory approval and the long-term viability of the compound as a therapeutic agent.

Collaborative efforts between academic and industrial researchers have accelerated the exploration of 2-Bromo-4,5,6,7-tetrahydrobenzobthiophene's applications. A 2024 partnership between a university and a pharmaceutical company led to the identification of new analogs with enhanced biological activity. These collaborations are essential for translating laboratory discoveries into clinical therapies that can benefit patients.

The future of 2-Bromo-4,5,6,7-tetrahydrobenzobthiophene research lies in its integration with emerging technologies such as artificial intelligence and high-throughput screening. These tools can help identify novel applications and optimize the compound's properties for specific therapeutic targets. Continued investment in this area is likely to unlock new possibilities for the use of this compound in medicine.

In conclusion, 2-Bromo-4,5,6,7-tetrahydrobenzobthiophene represents a significant advancement in the field of medicinal chemistry. Its unique structural features and biological activity make it a promising candidate for the development of new drugs. As research in this area progresses, the compound is expected to play an increasingly important role in addressing unmet medical needs.

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(CAS:111873-07-5)2-Bromo-4,5,6,7-tetrahydrobenzobthiophene
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Purity:99%
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